molecular formula C17H21N7 B12336277 5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12336277
M. Wt: 323.4 g/mol
InChI Key: NEQZGAFAXIUKHF-UHFFFAOYSA-N
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Description

5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-amino-4-(cyclohexylmethylamino)pyridine-2-amine with pyrazine-2-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as CHK1. This compound acts as an adenosine triphosphate (ATP) competitive inhibitor, binding to the active site of CHK1 and preventing its phosphorylation and activation. This inhibition disrupts the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C17H21N7

Molecular Weight

323.4 g/mol

IUPAC Name

5-[[5-amino-4-(cyclohexylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C17H21N7/c18-7-13-9-22-17(11-20-13)24-16-6-15(14(19)10-23-16)21-8-12-4-2-1-3-5-12/h6,9-12H,1-5,8,19H2,(H2,21,22,23,24)

InChI Key

NEQZGAFAXIUKHF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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